molecular formula C14H21NO B2714945 (2-Cyclohexylaminomethyl-phenyl)-methanol CAS No. 436099-68-2

(2-Cyclohexylaminomethyl-phenyl)-methanol

Cat. No. B2714945
CAS RN: 436099-68-2
M. Wt: 219.328
InChI Key: GECMHKWBEHHGMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding a different functional group to the molecule. One possible method could involve the Suzuki-Miyaura coupling , a widely-used reaction in organic chemistry that allows for the formation of carbon-carbon bonds .

Scientific Research Applications

Synthetic Methodology and Catalysis

(2-Cyclohexylaminomethyl-phenyl)-methanol serves as a significant compound in synthetic chemistry, particularly in the development of new catalysis methods and the synthesis of complex molecules. Its derivatives have been explored in various chemical reactions, such as the aza-Piancatelli rearrangement, which is catalyzed by phosphomolybdic acid. This reaction allows for the smooth transformation of furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, showcasing high selectivity and yields in short reaction times (Reddy et al., 2012). Additionally, zinc chloride has been utilized as a catalyst in the three-component Ugi reaction involving 2-aminophenols, aldehydes, and cyclohexyl isocyanide, producing N-cyclohexyl-2-(2-hydroxyphenylamino)amide derivatives in methanol at room temperature, demonstrating the compound's versatility in facilitating complex chemical transformations (Shaabani et al., 2012).

Organic Synthesis and Reaction Mechanisms

In organic synthesis, the structural features of this compound have been exploited to study reaction mechanisms and develop new synthetic routes. For instance, its analogs have been involved in studies regarding the photogeneration and reactivity of phenyl cations, which add to π nucleophiles, providing insights into Wagner-Meerwein hydride and alkyl migration processes (Protti et al., 2004). Such studies are crucial for understanding reaction pathways and designing more efficient synthetic strategies.

Drug Synthesis and Pharmaceutical Research

The compound's derivatives have found applications in pharmaceutical research, particularly in the synthesis and evaluation of new antitubercular compounds. A novel triazole-based antitubercular compound, Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), has been developed and its stereoisomers isolated for enantiospecific activity evaluation against Mycobacterium tuberculosis. The most potent isomer exhibited a minimum inhibitory concentration significantly lower than the others, highlighting the importance of stereochemistry in drug efficacy (Shekar et al., 2013).

Biomolecular Studies and Lipid Dynamics

Furthermore, studies involving this compound derivatives have extended into biomolecular research, particularly in understanding lipid dynamics. Methanol, a common solvent in such studies, has been shown to significantly impact lipid dynamics, accelerating flip-flop and transfer processes in lipid bilayers. This research has implications for the study of transmembrane proteins and peptides, as well as for our understanding of membrane function and stability (Nguyen et al., 2019).

properties

IUPAC Name

[2-[(cyclohexylamino)methyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECMHKWBEHHGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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